molecular formula C10H15NO B1623526 2-(2,3-Dimethyl-phenoxy)-ethylamine CAS No. 72955-83-0

2-(2,3-Dimethyl-phenoxy)-ethylamine

Cat. No.: B1623526
CAS No.: 72955-83-0
M. Wt: 165.23 g/mol
InChI Key: QFFKNTCASXEPOQ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethyl-phenoxy)-ethylamine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethyl-phenoxy)-ethylamine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,3-dimethylphenoxy)acetaldehyde, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

2-(2,3-Dimethyl-phenoxy)-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the ethylamine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethyl-phenoxy)-ethylamine is unique due to its specific substitution pattern on the phenoxy ring and the presence of an ethylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFKNTCASXEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424430
Record name 2-(2,3-Dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-83-0
Record name 2-(2,3-Dimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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